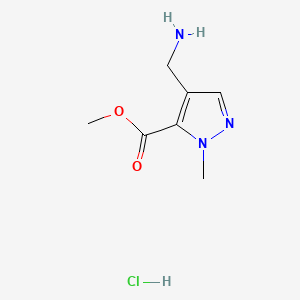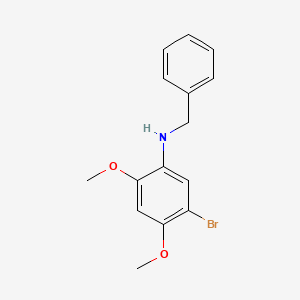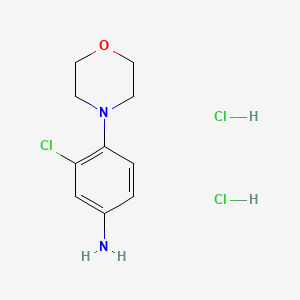![molecular formula C11H22Cl2N4 B6607449 3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride,Mixtureofdiastereomers CAS No. 2839156-32-8](/img/structure/B6607449.png)
3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride, Mixture of diastereomers, is a complex organic compound that features a cyclobutane ring and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride typically involves a multi-step process. One common method includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is favored for its high efficiency and selectivity. The reaction conditions often involve the use of copper(I) salts, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the copper(I) species .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and the monitoring of reaction parameters is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole-containing ketone, while reduction could produce a triazole-containing alcohol.
Applications De Recherche Scientifique
3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in “click” chemistry reactions.
Biology: Employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which 3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole moiety can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can form stable complexes with biomolecules, enabling its use in bioconjugation and imaging applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine: Lacks the dihydrochloride component, which may affect its solubility and reactivity.
3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.
Uniqueness
The presence of both the cyclobutane ring and the triazole moiety in 3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride imparts unique reactivity and stability, making it particularly valuable in “click” chemistry and bioconjugation applications .
Propriétés
IUPAC Name |
3-[(4-tert-butyltriazol-1-yl)methyl]cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.2ClH/c1-11(2,3)10-7-15(14-13-10)6-8-4-9(12)5-8;;/h7-9H,4-6,12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBSEYLJQXCWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=N1)CC2CC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
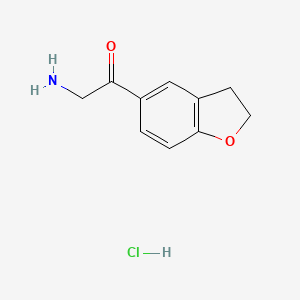
![1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B6607375.png)
![lithium(1+)7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6607379.png)
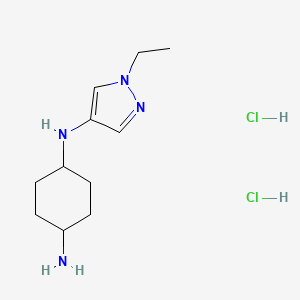
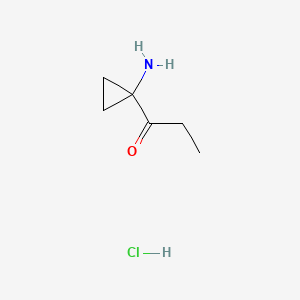
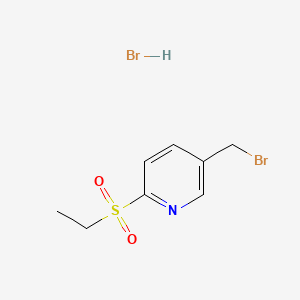
![2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride](/img/structure/B6607416.png)
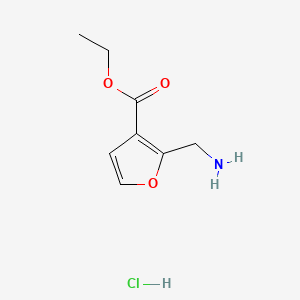

![2-{2,8-diazaspiro[4.5]decan-2-yl}-N-methylacetamidedihydrochloride](/img/structure/B6607440.png)
![1-[2-(pyrrolidin-1-yl)ethyl]cyclopropan-1-amine dihydrochloride](/img/structure/B6607453.png)
